2-Bromo-N,N-dimethylpyrimidin-4-amine physical and chemical properties
2-Bromo-N,N-dimethylpyrimidin-4-amine physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Bromo-N,N-dimethylpyrimidin-4-amine (CAS No. 1209459-27-7). As a substituted pyrimidine, this compound represents a valuable building block in medicinal chemistry, particularly in the synthesis of targeted therapeutics. This document consolidates available data on its properties, outlines its synthetic and reactive potential, and provides insights into its handling and application, with a focus on its role in the development of kinase inhibitors. The information presented herein is intended to empower researchers and drug development professionals in their efforts to utilize this versatile molecule.
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including a variety of approved drugs.[1][2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. 2-Bromo-N,N-dimethylpyrimidin-4-amine is a bifunctional building block, featuring a reactive bromine atom at the 2-position and a dimethylamino group at the 4-position. This arrangement offers distinct opportunities for selective chemical modifications, making it an attractive starting material for the synthesis of complex molecular architectures.[3][4] The bromine atom serves as a versatile handle for cross-coupling reactions, while the dimethylamino group can influence the compound's solubility, basicity, and electronic properties, which are critical for its pharmacokinetic and pharmacodynamic profiles.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of 2-Bromo-N,N-dimethylpyrimidin-4-amine.
| Property | Value | Source |
| CAS Number | 1209459-27-7 | [5] |
| Molecular Formula | C₆H₈BrN₃ | [5] |
| Molecular Weight | 202.05 g/mol | [5] |
| Appearance | Solid (predicted) | [6] |
| LogP | 1.81 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Purity | Typically ≥98% | [5] |
Synthesis and Purification
The synthesis of 2-Bromo-N,N-dimethylpyrimidin-4-amine is not extensively detailed in readily available literature, suggesting it is often prepared as an intermediate in multi-step synthetic sequences. However, general methods for the synthesis of similar brominated aminopyrimidines can be adapted. A plausible synthetic route would involve the bromination of a suitable pyrimidine precursor followed by the introduction of the dimethylamino group.
One potential synthetic pathway could start from a commercially available dihalopyrimidine. For instance, 2,4-dichloropyrimidine can undergo a regioselective nucleophilic aromatic substitution (SNAr) with dimethylamine to yield 2-chloro-N,N-dimethylpyrimidin-4-amine. The greater reactivity of the chlorine atom at the 4-position of the pyrimidine ring directs the initial substitution to this site.[7][8] Subsequent bromination at the 2-position, potentially via a halogen exchange reaction or by treatment with a brominating agent, would yield the final product.
Alternatively, a one-pot synthesis from a suitable precursor, as described for other bromopyrimidines, could be explored.[9]
Generalized Synthesis Workflow:
Caption: A potential synthetic route to 2-Bromo-N,N-dimethylpyrimidin-4-amine.
Purification Protocol:
Purification of the final product would likely involve standard techniques such as:
-
Extraction: After the reaction, an aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) would be performed to separate the product from inorganic salts and other water-soluble impurities.
-
Chromatography: Column chromatography on silica gel is a common and effective method for purifying substituted pyrimidines. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), would likely be employed to separate the desired product from starting materials and byproducts.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to obtain a highly pure crystalline material.
Chemical Reactivity and Applications
The reactivity of 2-Bromo-N,N-dimethylpyrimidin-4-amine is primarily dictated by the C-Br bond at the 2-position of the pyrimidine ring. This position is activated towards nucleophilic substitution and is an excellent substrate for palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, further enhanced by the two nitrogen atoms, facilitates nucleophilic aromatic substitution at the halogenated positions.[8][10] The bromine atom at the 2-position can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction.[7]
General SNAr Reaction Workflow:
Caption: Generalized workflow for nucleophilic aromatic substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is a key functional group for participating in various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[11][12] This reaction allows for the formation of a new carbon-carbon bond by coupling the pyrimidine core with a boronic acid or ester in the presence of a palladium catalyst and a base. This methodology is widely used in drug discovery to introduce aryl and heteroaryl moieties, enabling the exploration of structure-activity relationships.[13][14]
Suzuki-Miyaura Coupling Protocol:
-
Reaction Setup: In a reaction vessel, combine 2-Bromo-N,N-dimethylpyrimidin-4-amine (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (typically 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq.).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically ranging from 80 to 120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Applications in Drug Discovery
Substituted pyrimidines are a prominent class of compounds in drug discovery, with a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] 2-Bromo-N,N-dimethylpyrimidin-4-amine serves as a valuable intermediate for the synthesis of kinase inhibitors. The 4-aminopyrimidine core can mimic the hinge-binding motif of ATP, while the substituent at the 2-position, introduced via cross-coupling reactions, can be tailored to achieve potency and selectivity for a specific kinase target.[15]
Spectroscopic Characterization
While experimental spectra for 2-Bromo-N,N-dimethylpyrimidin-4-amine are not widely available in the public domain, a predictive analysis based on the known spectroscopic behavior of similar pyrimidine derivatives can provide valuable insights for its characterization.
1H and 13C NMR Spectroscopy
Predicted 1H NMR (in CDCl₃):
-
~3.1-3.3 ppm (singlet, 6H): This signal would correspond to the six equivalent protons of the two methyl groups of the dimethylamino moiety.
-
~6.0-6.2 ppm (doublet, 1H): This signal would be attributed to the proton at the 5-position of the pyrimidine ring.
-
~8.0-8.2 ppm (doublet, 1H): This downfield signal would correspond to the proton at the 6-position of the pyrimidine ring, which is deshielded by the adjacent nitrogen atom.
Predicted 13C NMR (in CDCl₃):
-
~38-40 ppm: Signal for the two methyl carbons of the dimethylamino group.
-
~100-105 ppm: Signal for the C5 carbon of the pyrimidine ring.
-
~155-160 ppm: Signals for the C4 and C6 carbons of the pyrimidine ring.
-
~160-165 ppm: Signal for the C2 carbon, which is attached to the bromine atom.
Note: These are predicted chemical shifts and may vary depending on the solvent and experimental conditions. Actual spectra should be acquired for definitive structural confirmation.[16][17]
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]+) for 2-Bromo-N,N-dimethylpyrimidin-4-amine would be expected at m/z 201 and 203 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.
Predicted Fragmentation Pattern:
-
Loss of a methyl radical (-CH₃): A fragment ion at m/z 186/188.
-
Loss of the dimethylamino group (-N(CH₃)₂): A fragment ion at m/z 157/159.
-
Loss of bromine radical (-Br): A fragment ion at m/z 122.
-
Cleavage of the pyrimidine ring: This would lead to a more complex pattern of smaller fragment ions.
Safety and Handling
2-Bromo-N,N-dimethylpyrimidin-4-amine should be handled with care in a well-ventilated area or a chemical fume hood.[18][19][20] Based on data for similar compounds, it is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5] It may also cause respiratory irritation.[5]
Recommended Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Engineering Controls: Use in a well-ventilated area, preferably a fume hood, to minimize inhalation exposure.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
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